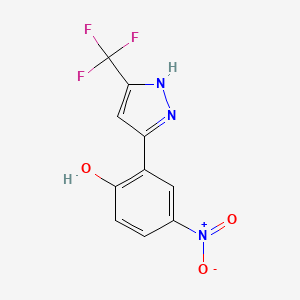![molecular formula C19H13FN6O4 B2956745 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 852450-61-4](/img/structure/B2956745.png)
2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C19H13FN6O4 and its molecular weight is 408.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis and Imaging Applications
- A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share structural similarities with the query compound, have been identified as selective ligands for the translocator protein (18 kDa), useful in positron emission tomography (PET) imaging to study neuroinflammation and potentially cancer. This includes compounds like DPA-714, which was designed with a fluorine atom for labeling with fluorine-18, enabling in vivo imaging through PET. Such compounds are synthesized in steps from related pyrazolopyrimidineacetamides and have shown promising application in neuroimaging and possibly diagnosing neurodegenerative disorders or inflammation-related diseases (Dollé et al., 2008).
Antimicrobial Activity
- Pyrazolopyrimidines, as related to the query compound, have been synthesized and evaluated for their antimicrobial properties. For example, compounds incorporating the antipyrine moiety have shown effectiveness against various microbial strains, indicating a potential application in developing new antimicrobial agents. Such studies provide a foundation for further exploration of pyrazolopyrimidine derivatives in antimicrobial research (Bondock et al., 2008).
Anticancer Research
- Pyrazolopyrimidine derivatives have also been explored for their anticancer activity, with several compounds demonstrating significant inhibitory effects on various cancer cell lines. This includes the synthesis and evaluation of novel pyrazolopyrimidines and related Schiff bases for their cytotoxicity against human cancer cell lines, providing valuable insights into the potential therapeutic applications of these compounds in cancer treatment (Hassan et al., 2015).
Synthesis and Drug Development
- The development of novel oxazolidinone antibacterial candidates involving pyrazolopyrimidine structures highlights the compound's role in the synthesis of new drugs. This includes the large-scale synthesis of novel antibacterial agents, showcasing the utility of pyrazolopyrimidine derivatives in the pharmaceutical industry for creating effective treatments against bacterial infections (Yang et al., 2014).
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN6O4/c20-12-4-6-14(7-5-12)25-18-16(9-22-25)19(28)24(11-21-18)10-17(27)23-13-2-1-3-15(8-13)26(29)30/h1-9,11H,10H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHYMNBWNOWMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2956662.png)
![2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine](/img/structure/B2956663.png)
![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956665.png)
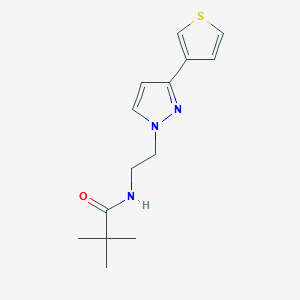
![methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2956668.png)
![Methyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2956669.png)
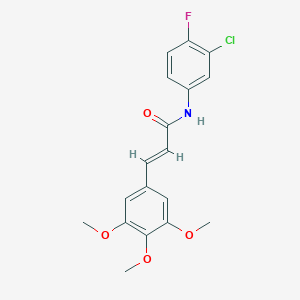
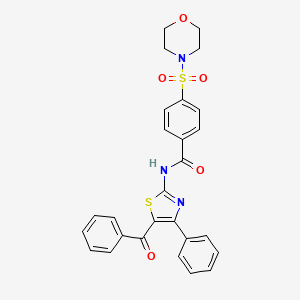
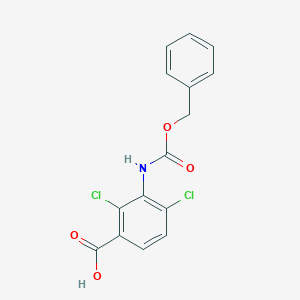
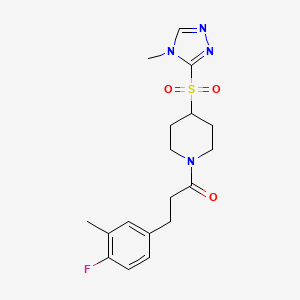
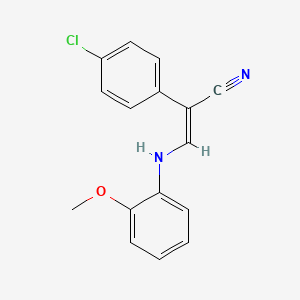
![Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamoyl}benzoate](/img/structure/B2956680.png)
